N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTIWTIBWOPJMI-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the reaction of 4-methoxybenzohydrazide with cinnamoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous-flow microreactors, and utilizing recyclable catalysts to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active molecules.
Medicine: It has shown promising anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group (electron-donating) in the target compound enhances solubility and may facilitate hydrogen bonding with biological targets, contributing to anticonvulsant efficacy .
- In contrast, the 4-chlorophenyl (electron-withdrawing) analog (Compound 23) showed potent antitubercular activity, likely due to increased lipophilicity and membrane penetration .
Role of Heterocyclic Appendages :
- Replacement of the cinnamamide moiety with a sulfonamide group (as in LMM5) shifted activity from anticonvulsant to antifungal, emphasizing the importance of the amide linker in target specificity .
- The trifluoromethyl group in HSGN-235 improved antibacterial potency, likely due to enhanced metabolic stability and target affinity .
Physicochemical Properties
- Melting Points : Similar compounds with alkyl/aryl substituents exhibit melting points in the range of 104–178°C, with the target compound expected to align within this range due to its rigid structure .
- Spectroscopic Data :
- IR spectra of analogs show characteristic C–S (621 cm⁻¹) and N–H (3210 cm⁻¹) stretches, while the target compound’s mass spectrum would align with a molecular ion peak near m/z 375–389 .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cinnamamide structure linked to a 1,3,4-oxadiazole moiety. The presence of the 4-methoxyphenyl group contributes to its biological profile.
Structural Formula
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cinnamic acid have shown effectiveness in inhibiting cancer cell proliferation through various pathways:
- Mechanism of Action : Cinnamic acid derivatives modulate signaling pathways such as NF-κB and MAPK, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that a related compound significantly inhibited cell viability in A549 lung cancer cells with an IC50 value of 0.5 μM, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The oxadiazole ring in this compound is known for its antimicrobial activity:
- Mechanism : The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Research Findings : Studies have shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy:
- Free Radical Scavenging : The presence of the methoxy group enhances electron donation capabilities, allowing the compound to scavenge free radicals effectively.
- Quantitative Analysis : In vitro assays have shown that similar compounds can reduce oxidative stress markers by up to 40% at concentrations of 50 μM .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Example IC50 (μM) | References |
|---|---|---|---|
| Antitumor | Inhibition of NF-κB and MAPK pathways | 0.5 | |
| Antimicrobial | Disruption of cell membranes | Varies | |
| Antioxidant | Free radical scavenging | 50 |
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Cinnamamide + Oxadiazole | Antitumor | 0.5 |
| 3,4,5-trimethoxycinnamate | Cinnamate | Antitumor | 17.22 |
| Dihydroartemisinin ester | Ester | Antitumor | 11.82 |
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl compound under reflux conditions, often using dehydrating agents like phosphorus oxychloride (POCl₃) .
- Substitution reactions : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Cinnamamide attachment : Amide bond formation using coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU in solvents like dimethylformamide (DMF) .
- Critical conditions : Temperature control (e.g., 80–100°C for cyclization), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with methoxy (-OCH₃) protons resonating at ~3.8 ppm and oxadiazole carbons at 160–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yield in the final synthetic step?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions .
- Catalyst selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
- Temperature gradients : Gradual heating during cyclization minimizes decomposition .
- In-line monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and isolate intermediates .
Q. How should contradictory reports about the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Assay standardization : Validate activity using multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial) and consistent protocols (e.g., MIC for antimicrobial, IC₅₀ for cytotoxicity) .
- Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., methoxy group’s role in membrane penetration) .
- Mechanistic studies : Use fluorescence polarization or SPR to confirm target binding (e.g., kinase inhibition for anticancer activity) .
Q. What computational strategies are recommended for predicting the compound’s target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding with targets like COX-2 or EGFR .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Functional group variation : Synthesize analogs with substituents at the cinnamamide moiety (e.g., -F, -Cl) to test electronic effects .
- Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to assess ring flexibility .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N) using MOE or Discovery Studio .
Q. What strategies mitigate purification challenges in scaled-up synthesis?
- Solvent pair optimization : Use ethanol/water for recrystallization to balance yield and purity .
- Automated chromatography : Employ flash chromatography with gradient elution (hexane/ethyl acetate) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in poorly soluble derivatives .
Q. Methodological Notes
- Contradictory data : Cross-validate results using orthogonal assays (e.g., Western blot alongside cytotoxicity assays) .
- Scaling-up : Maintain stoichiometric ratios and avoid exothermic reactions by gradual reagent addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
